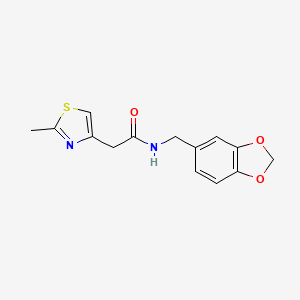

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and a thiazole ring connected via an acetamide linkage

Properties

Molecular Formula |

C14H14N2O3S |

|---|---|

Molecular Weight |

290.34 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C14H14N2O3S/c1-9-16-11(7-20-9)5-14(17)15-6-10-2-3-12-13(4-10)19-8-18-12/h2-4,7H,5-6,8H2,1H3,(H,15,17) |

InChI Key |

NMEBEAGNGJEKSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Thiazole Ring Formation: The thiazole ring is usually synthesized by the condensation of α-haloketones with thiourea.

Coupling Reaction: The benzodioxole intermediate is then reacted with the thiazole intermediate in the presence of a base to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the thiazole ring, potentially reducing it to a thiazolidine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: shares similarities with other benzodioxole and thiazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of This compound, researchers can further explore its potential and contribute to advancements in chemistry, biology, medicine, and industry.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound of considerable interest due to its potential biological activities. This article summarizes its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety linked to a thiazole derivative through an acetamide functional group. The synthesis typically involves multi-step organic reactions, including functionalization and coupling methods to achieve high yields and purity.

1. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

- Huh7 (liver carcinoma)

- Caco2 (colorectal adenocarcinoma)

- MDA-MB 231 (breast carcinoma)

In vitro assays demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values lower than 10 µM for certain derivatives, suggesting strong anticancer activity .

2. Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders:

- DYRK1A Inhibition: Compounds with similar structures have shown promising results as DYRK1A inhibitors, which are crucial in regulating cell cycle and differentiation. The benzodioxole derivatives exhibited IC50 values in the low micromolar range for DYRK1A inhibition .

- α-Amylase Inhibition: The compound's derivatives have been tested for α-amylase inhibitory activity, revealing potent effects with IC50 values around 0.68 µM, which indicates potential applications in managing diabetes .

Case Study 1: Anticancer Activity

In a comparative study of various thiazole derivatives, this compound was found to significantly reduce the viability of cancer cells while showing minimal toxicity to normal cells. This selectivity is critical for therapeutic applications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | <10 |

| Other Thiazole Derivative | Caco2 | >20 |

Case Study 2: Enzyme Inhibition

A series of benzodioxole derivatives were tested for their inhibitory effects on DYRK1A and α-amylase. The results indicated that modifications in the structure significantly influenced the inhibitory potency.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | DYRK1A | 5.0 |

| Similar Benzodioxole Derivative | α-Amylase | 0.68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.